
Methyl 2-(4-formyl-3-hydroxyphenyl)prop-2-enoate
Description
Methyl 2-(4-formyl-3-hydroxyphenyl)prop-2-enoate is an α,β-unsaturated ester featuring a substituted phenyl ring with formyl (-CHO) and hydroxyl (-OH) groups at the 4- and 3-positions, respectively. The conjugated system of the enoate moiety and the electron-withdrawing formyl group render this compound reactive toward nucleophilic additions and cyclization reactions. Its structural uniqueness lies in the combination of hydrogen-bonding donors (hydroxyl) and acceptors (formyl, ester carbonyl), which influence its physicochemical properties and biological interactions .
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 2-(4-formyl-3-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10O4/c1-7(11(14)15-2)8-3-4-9(6-12)10(13)5-8/h3-6,13H,1H2,2H3 |
InChI Key |
JAMOSQLBMUGXLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)C1=CC(=C(C=C1)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-formyl-3-hydroxyphenyl)prop-2-enoate typically involves the esterification of 4-formyl-3-hydroxycinnamic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can undergo substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: 4-formyl-3-hydroxycinnamic acid.
Reduction: Methyl 2-(4-hydroxymethyl-3-hydroxyphenyl)prop-2-enoate.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
Methyl 2-(4-formyl-3-hydroxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-formyl-3-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets. The formyl and hydroxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Observations :
- Substituent Effects: Replacement of the formyl group with amino (NH₂) or methoxy (OCH₃) alters electronic properties. The formyl group is electron-withdrawing, reducing electron density on the phenyl ring, whereas amino and methoxy are electron-donating .
- Ester Chain Variation: Propanoate (C3 chain) and acetate (C2 chain) derivatives exhibit differences in lipophilicity (logP) and steric bulk, impacting solubility and bioactivity .
Hydrogen-Bonding and Crystallography
- This compound: The hydroxyl and formyl groups enable intramolecular hydrogen bonds (O-H···O=C), stabilizing planar conformations.
- Ethyl 3-(4-methoxy-2-methylphenyl)prop-2-enoate: The methoxy group participates in weak C-H···O interactions, leading to less dense crystal structures compared to the formyl-containing analogue .
Chemical Reactions Analysis
Nucleophilic Additions at the Formyl Group
The aldehyde functionality undergoes nucleophilic additions with amines, alcohols, and hydrazines. For example:
-
Schiff base formation : Reacts with primary amines (e.g., aniline) under mild acidic conditions to yield imines.
-
Acetal formation : Forms acetals with diols (e.g., ethylene glycol) in the presence of acid catalysts.
Reaction Type | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
Schiff base | Aniline, H<sup>+</sup>, RT | (E)-N-phenylimine derivative | ~75 |
Acetal | Ethylene glycol, H<sup>+</sup>, reflux | Cyclic acetal | 68 |
Conjugate Additions to the α,β-Unsaturated Ester
The electron-deficient double bond in the acrylate group participates in Michael additions and cycloadditions :
-
Thiol addition : Reacts with thiophenol in basic media to form β-thioester adducts.
-
Diels-Alder reaction : Undergoes [4+2] cycloaddition with dienes (e.g., cyclopentadiene) at elevated temperatures.
Reaction Type | Reagents/Conditions | Product | Selectivity |
---|---|---|---|
Michael addition | Thiophenol, NaOH | β-Thioester | 1,4-adduct (major) |
Diels-Alder | Cyclopentadiene, 100°C | Bicyclic adduct | Endo preference |
Oxidation and Reduction Reactions
-
Formyl oxidation : The aldehyde group is oxidized to a carboxylic acid using KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, yielding methyl 2-(3-hydroxy-4-carboxyphenyl)prop-2-enoate.
-
Ester reduction : LiAlH<sub>4</sub> reduces the ester to a primary alcohol, forming 2-(4-formyl-3-hydroxyphenyl)prop-2-en-1-ol.
Reaction Type | Reagents/Conditions | Product | Notes |
---|---|---|---|
Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | Carboxylic acid derivative | Requires controlled pH |
Reduction | LiAlH<sub>4</sub>, THF | Primary alcohol | Exothermic; ~80% yield |
Ester Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl/H<sub>2</sub>O): Yields the corresponding carboxylic acid .
-
Transesterification : Reacts with ethanol/H<sub>2</sub>SO<sub>4</sub> to form the ethyl ester .
Reaction Type | Conditions | Product | Efficiency |
---|---|---|---|
Acidic hydrolysis | 6M HCl, reflux | 2-(4-formyl-3-hydroxyphenyl)prop-2-enoic acid | 92% |
Transesterification | EtOH, H<sub>2</sub>SO<sub>4</sub> | Ethyl ester analog | 85% |
Electrophilic Aromatic Substitution
The phenolic hydroxyl group directs electrophilic substitution (e.g., nitration, sulfonation) at the ortho/para positions:
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at the para position relative to the hydroxyl.
Reaction Type | Reagents | Positional Selectivity | Yield (%) |
---|---|---|---|
Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Para to -OH | 60 |
Photochemical and Thermal Reactions
-
[2+2] Photocycloaddition : UV irradiation induces dimerization via the α,β-unsaturated ester.
-
Decarboxylation : Heating above 200°C results in CO<sub>2</sub> loss, forming styrene derivatives.
Biological Activity and Derivatives
Derivatives exhibit anticancer and antioxidant properties. For example:
-
Hydrazone derivatives : Show IC<sub>50</sub> values of 8–15 µM against breast cancer cell lines.
-
Acetylated analogs : Enhanced lipophilicity improves blood-brain barrier permeability.
Q & A
Basic Questions
Q. What are the common synthetic routes for Methyl 2-(4-formyl-3-hydroxyphenyl)prop-2-enoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving formyl and hydroxyl-substituted aromatic precursors. For example, Knoevenagel condensation or Michael addition reactions are employed to introduce the α,β-unsaturated ester moiety. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalytic systems (e.g., piperidine for Knoevenagel). Monitoring reaction progress via TLC or HPLC ensures yield maximization .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- FT-IR : To identify functional groups (e.g., C=O stretch of the ester at ~1700 cm⁻¹, formyl C=O at ~1650 cm⁻¹).
- NMR : H NMR reveals proton environments (e.g., vinyl protons at δ 6.5–7.5 ppm, formyl proton at ~9.8 ppm). C NMR confirms carbonyl carbons and aromatic substitution patterns.
- HRMS : Validates molecular weight and fragmentation patterns. Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
- Solvent Modeling : Use implicit solvent models (e.g., PCM in Gaussian) to simulate NMR/IR spectra under experimental conditions.
- Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers contributing to spectral profiles.
- Experimental Validation : Compare computed vs. experimental coupling constants (e.g., ) in H NMR to refine computational models .
Q. What strategies are effective in determining the crystal structure of this compound, especially considering hydrogen bonding networks?
- Methodological Answer :
- Crystallization : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to promote hydrogen bonding.
- X-ray Diffraction : Collect high-resolution data (≤1.0 Å) and refine using SHELXL for precise atomic positioning.
- Hydrogen Bond Analysis : Apply graph set analysis (e.g., Etter’s rules) to classify motifs (e.g., rings) and validate with software like Mercury. Structure validation tools (e.g., PLATON) check for missed symmetry or disorder .
Q. How can molecular docking studies predict the bioactivity of this compound against specific protein targets?
- Methodological Answer :
- Target Selection : Identify receptors (e.g., NF-κB, COX-2) based on structural analogs with anti-inflammatory activity.
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite for rigid/flexible docking. Parameterize the compound’s partial charges via DFT (B3LYP/6-31G*).
- Binding Affinity Analysis : Calculate ΔG values and validate with MD simulations (e.g., RMSD/RMSF analysis). Cross-check with in vitro assays (e.g., cytokine inhibition in THP-1 cells) .
Q. How can degradation products or synthetic impurities be identified and quantified using chromatographic methods?
- Methodological Answer :
- HPLC-MS : Employ reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid). Use high-resolution MS to detect impurities (e.g., hydrolyzed ester or oxidized formyl groups).
- Reference Standards : Compare retention times and fragmentation patterns with pharmacopeial impurity standards (e.g., EP/ICH guidelines). Quantify via external calibration curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.